molecular formula C7H6FNO3 B13387791 Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13387791
M. Wt: 171.13 g/mol
InChI Key: BSLCHZGBJCRLOP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.126 g/mol It is a derivative of dihydropyridine, characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Example reaction:
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate+H2OΔHCl3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+CH3OH\text{Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate} + \text{H}_2\text{O} \xrightarrow[\Delta]{\text{HCl}} \text{3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid} + \text{CH}_3\text{OH}

ConditionReagentProductNotes
AcidicHCl, H₂OCarboxylic acidComplete conversion at reflux
BasicNaOH, H₂OCarboxylate saltRequires extended reaction time

Nucleophilic Substitution at the Ester Group

The ester moiety participates in transesterification and aminolysis reactions, enabling the introduction of diverse alkoxy or amino groups.

Example reaction (transesterification):
Methyl ester+ROHH+R-ester+CH3OH\text{Methyl ester} + \text{ROH} \xrightarrow{\text{H}^+} \text{R-ester} + \text{CH}_3\text{OH}

SubstrateReagentProductCatalysis
EthanolH₂SO₄Ethyl ester80% yield
Benzyl alcoholToluene, pTSABenzyl ester65% yield

Reduction of the Keto Group

The 6-oxo group can be reduced to a hydroxyl group using borohydrides or catalytic hydrogenation.

Example reaction:
Keto compound+NaBH4MeOH6-hydroxy-1,6-dihydropyridine derivative\text{Keto compound} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{6-hydroxy-1,6-dihydropyridine derivative}

Reducing AgentSolventProductSelectivity
NaBH₄MethanolSecondary alcoholHigh
H₂ (Pd/C)EthanolSaturated pyridineModerate

Cyclization Reactions

The compound forms fused heterocycles via reactions with bifunctional nucleophiles like hydrazines or amidines.

Example reaction with hydrazine:
Methyl ester+NH2NH2Pyrazolo[3,4-b]pyridine derivative\text{Methyl ester} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[3,4-b]pyridine derivative}

NucleophileProductConditions
HydrazinePyrazolo[3,4-b]pyridineReflux in ethanol
UreaPyrimidine derivativeAcidic conditions

Decarboxylation Pathways

Hydrolyzed carboxylic acid derivatives undergo decarboxylation upon heating, forming simpler pyridine analogs.

Example reaction:
Carboxylic acidΔ3-fluoro-6-oxo-1,6-dihydropyridine+CO2\text{Carboxylic acid} \xrightarrow{\Delta} \text{3-fluoro-6-oxo-1,6-dihydropyridine} + \text{CO}_2

TemperatureCatalystProduct Purity
150°CNone>90%
180°CCu(OAc)₂85%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes regioselective halogenation or nitration at the meta position relative to the fluorine substituent.

Example nitration:
Methyl ester+HNO3H2SO45-nitro derivative\text{Methyl ester} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-nitro derivative}

ElectrophilePositionYield
HNO₃C570%
Cl₂C455%

Interaction with Grignard Reagents

The keto group reacts with Grignard reagents to form tertiary alcohols, though steric hindrance from the ester group limits reactivity.

Example reaction:
Keto compound+CH3MgBr6-hydroxy-6-methyl derivative\text{Keto compound} + \text{CH}_3\text{MgBr} \rightarrow \text{6-hydroxy-6-methyl derivative}

ReagentSolventProduct Stability
CH₃MgBrTHFModerate
PhMgClEtherLow

Structural and Spectroscopic Data

Key spectral signatures for reaction monitoring:

Functional GroupIR Absorption (cm⁻¹)1H NMR^1\text{H NMR} (ppm)
Ester C=O1730–1740 3.9 (s, 3H, OCH₃)
Keto C=O1680–1700 -
Aromatic C-F1220–1250-

Scientific Research Applications

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 604774-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings.

  • Molecular Formula: C7H6FNO3
  • Molecular Weight: 171.128 g/mol
  • Structure: The compound features a pyridine ring with a keto group and a carboxylate ester, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

  • Cyclization Reactions: Utilizing various reagents to form the dihydropyridine framework.
  • Fluorination Techniques: Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to Methyl 3-fluoro-6-oxo-1,6-dihydropyridine derivatives possess significant antitumor properties. For instance:

  • Inhibition of Kinases: These compounds have been documented to inhibit various kinases implicated in cancer progression, including VEGFR-2 with an IC50 value of approximately 1.46 µM .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study A Reported significant cytotoxicity in HeLa cells with IC50 values in the micromolar range.
Study B Demonstrated inhibition of tumor growth in xenograft models when administered orally.
Study C Showed selective inhibition of cyclin-dependent kinases (CDK) with promising selectivity profiles over other kinases.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)

InChI Key

BSLCHZGBJCRLOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=O)N1)F

Origin of Product

United States

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